molecular formula C24H19F3N2O4S B1665341 (s)-3-(Isoxazol-3-yl)-3-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenyl)propanoic acid CAS No. 1011531-27-3

(s)-3-(Isoxazol-3-yl)-3-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenyl)propanoic acid

Cat. No. B1665341
M. Wt: 488.5 g/mol
InChI Key: BMLGZNVPWRUVNM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-4668 is a potent and selective GPR40 agonist. AM-4668, which is more potent than AMG 837, possesses excellent pharmacokinetic properties across species, and reduces the plasma glucose levels in an OGTT study in human GPR40 knock-in mice. G-protein coupled receptor 40 (GPR40, or FFA1) is highly expressed in pancreatic β cells and responds to endogenous fatty acids resulting in amplification of insulin secretion only in the presence of elevated glucose levels. Therefore, GPR40 agonists may lower blood glucose levels with decreased risk of hypoglycemia compared to classic insulin secretagogues.

Scientific Research Applications

Synthesis from Renewable Sources

The compound is linked to the synthesis of diverse 3-(trihalomethylated-1,2-azol-3-yl)propanoates, which are derived from renewable levulinic acid. This synthesis process demonstrates the compound's relevance in creating new glutamate-like isoxazoles and pyrazoles (Flores et al., 2014).

Anticancer Applications

Research indicates its potential in anticancer applications. A series of derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, demonstrating moderate to good effectiveness (Yakantham et al., 2019).

Integrin Antagonism

Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives, including this compound, have shown potency as antagonists of the α4β1 integrin. This implies their potential utility in treating conditions mediated by integrin, such as allergies (Duplantier et al., 2001).

Efficient Synthesis Methods

Efficient synthesis methodologies for this compound have been developed, highlighting its practicality and potential for broader application in pharmaceuticals (Guo et al., 2006).

Quantum Chemical Calculations

Quantum chemical calculations have been performed on similar structures, which aids in understanding the molecular behavior and potential biological effects of this compound (Viji et al., 2020).

Novel Synthesis Approaches

New methods for the synthesis of derivatives of this compound have been explored, showing its versatility and adaptability in various chemical reactions and potential applications (Rajanarendar et al., 2006).

Microwave-Assisted Synthesis

Microwave-assisted synthesis methods have been reported for bis-isoxazole ethers related to this compound, indicating advancements in synthesis techniques that could be applied to this compound for efficient production (Zheng et al., 2019).

properties

IUPAC Name

(3S)-3-[4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]phenyl]-3-(1,2-oxazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O4S/c1-14-21(34-23(28-14)16-2-6-17(7-3-16)24(25,26)27)13-32-18-8-4-15(5-9-18)19(12-22(30)31)20-10-11-33-29-20/h2-11,19H,12-13H2,1H3,(H,30,31)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLGZNVPWRUVNM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)C(CC(=O)O)C4=NOC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NOC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-(Isoxazol-3-yl)-3-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-(Isoxazol-3-yl)-3-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenyl)propanoic acid
Reactant of Route 2
(s)-3-(Isoxazol-3-yl)-3-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenyl)propanoic acid
Reactant of Route 3
(s)-3-(Isoxazol-3-yl)-3-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenyl)propanoic acid
Reactant of Route 4
(s)-3-(Isoxazol-3-yl)-3-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenyl)propanoic acid
Reactant of Route 5
(s)-3-(Isoxazol-3-yl)-3-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
(s)-3-(Isoxazol-3-yl)-3-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenyl)propanoic acid

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